1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h1-9,11-12H,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCPHVOLYVQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. One common method is the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This reaction is performed under catalyst-free conditions and involves a one-pot operation, which simplifies the purification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions (MCRs) and the use of efficient synthetic routes can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Potential Therapeutic Agent : Research indicates that 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea may have therapeutic potential against various diseases due to its ability to modulate enzyme activity and receptor signaling pathways. Its interactions can lead to anti-inflammatory and anticancer activities, making it a candidate for drug development .
- Mechanism of Action : The compound interacts with specific enzymes and receptors, potentially inhibiting or activating signaling pathways. This modulation can result in significant biological effects .
- Organic Synthesis
-
Material Science
- Development of New Materials : The compound can be utilized in the development of novel materials with specific properties, particularly those requiring enhanced chemical stability or unique electronic characteristics due to its aromatic nature .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation, although detailed mechanisms are still under investigation .
Mechanism of Action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea and related compounds:
Structural and Functional Differences
- Heterocyclic Substitutions : The target compound’s furan-pyridine hybrid contrasts with simpler pyridinyl (e.g., 1-phenyl-3-pyridin-3-ylurea) or hydroxylated pyridine (e.g., 1-(5-hydroxypyridin-3-yl)-3-phenylurea) derivatives. The furan ring may enhance lipophilicity or target selectivity compared to hydroxyl groups .
- Biological Activity : While the target compound’s activity is inferred from analogs, derivatives like those in (thiadiazole-triazole-fluconazole hybrids) demonstrate antifungal efficacy, suggesting urea-based scaffolds are versatile for antimicrobial design .
Biological Activity
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural composition, which includes furan and pyridine moieties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 293.32 g/mol. The structure features a furan ring, a pyridine ring, and a phenylurea group, contributing to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to engage in:
- Hydrogen Bonding : The urea moiety can form hydrogen bonds with amino acid side chains in proteins.
- π–π Stacking : The furan and pyridine rings can participate in π–π stacking interactions with aromatic residues, enhancing binding affinity to target proteins .
These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which may result in various biological effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast) | 12.50 | Moderate cytotoxicity |
| NCI-H460 (Lung) | 42.30 | Cytotoxicity observed |
| HepG2 (Liver) | 0.95 | High cytotoxicity |
These findings suggest that the compound may have potential as an anticancer agent, particularly against breast and lung cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through its interaction with specific receptors could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines using the MTT assay. Compounds similar in structure showed varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest a strong binding affinity which correlates with observed cytotoxic effects in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
